molecular formula C11H15F3NO3P B14682736 N-diethoxyphosphoryl-3-(trifluoromethyl)aniline CAS No. 39204-06-3

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline

Katalognummer: B14682736
CAS-Nummer: 39204-06-3
Molekulargewicht: 297.21 g/mol
InChI-Schlüssel: RBXFZKZMAUKGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a diethoxyphosphoryl group and a trifluoromethyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-diethoxyphosphoryl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and result in various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Eigenschaften

CAS-Nummer

39204-06-3

Molekularformel

C11H15F3NO3P

Molekulargewicht

297.21 g/mol

IUPAC-Name

N-diethoxyphosphoryl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H15F3NO3P/c1-3-17-19(16,18-4-2)15-10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI-Schlüssel

RBXFZKZMAUKGKA-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.